molecular formula C62H68F6N10O13 B1191664 Pasireotide ditrifluoroacetate

Pasireotide ditrifluoroacetate

Cat. No. B1191664
M. Wt: 1275.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pasireotide(SOM 230) is a stable cyclohexapeptide somatostatin mimic that exhibits unique high-affinity binding to human somatostatin receptors (subtypes sst1/2/3/4/5, pKi=8.2/9.0/9.1/<7.0/9.9 respectively).  in vitro: SOM230 showed a lower potency of GH release inhibition (IC(50), 0.5 nM), compared with OCT (IC(50), 0.02 nM) and SRIF-14 (IC(50), 0.02 nM). A positive correlation was found between sst(2) but not sst(5) mRNA levels in the adenoma cells and the inhibitory potency of OCT on GH release in vivo and in vitro, and the effects of SOM230 and SRIF-14 in vitro. In cultures of human fetal pituitary cells, SOM230 inhibited GH secretion by 42 +/- 9% (P = 0.002) but had no effect on TSH release. SOM230 inhibited GH release from GH-secreting adenoma cultures by 34 +/- 8% (P = 0.002), PRL by 35 +/- 4% from PRL-secreting adenomas (P = 0.01), and alpha-subunit secretion from nonfunctioning pituitary adenomas by 46 +/- 18% (P = 0.34).  in vivo: On day 7, there was a decrease in serum insulin levels from 1.06 ± 0.28 μg/L to 0.37 ± 0.17 μg/L (P = .0128) and a significant increase in serum glucose from 4.2 ± 0.45 mmol/L to 7.12 ± 1.06 mmol/L (P = .0075) in the treatment group but no change in the control group [4]. In wild-type mice, both octreotide and pasireotide significantly attenuated knee joint swelling and histopathologic manifestations of arthritis to an extent comparable to that of dexamethasone. In SSTR2(-/-) mice, the antiinflammatory effects of both octreotide and pasireotide were completely abrogated .

Scientific Research Applications

Mechanism of Action and Potential Applications

Pasireotide, a multi-receptor ligand somatostatin analogue, exhibits high binding affinity for somatostatin receptor subtypes sst(1,2,3) and sst(5). It has shown potential efficacy in conditions like acromegaly and Cushing's disease due to its ability to suppress GH, IGF-I, and ACTH secretion. Additionally, pasireotide may have clinical advantages in treating carcinoid tumors, as indicated by its prolonged hormone secretion inhibition in animal models and the expression of multiple sst receptors in these tumors. Its potential in antineoplastic therapy is suggested by observed in vitro activities like sst receptor-mediated apoptosis and antiangiogenesis (Schmid, 2008).

Efficacy and Safety in Acromegaly Treatment

Pasireotide has demonstrated efficacy and tolerability in treating acromegaly, as shown in a randomized, multicenter, phase II trial. It offers potential advantages over somatostatin analogs octreotide and lanreotide, which are sst(2)-preferential, due to pasireotide's binding profile. After treatment, a significant proportion of patients achieved biochemical response and tumor volume reduction (Petersenn et al., 2010).

Treatment of Advanced Neuroendocrine Tumors

In a phase II study, pasireotide showed efficacy and tolerability in patients with advanced neuroendocrine tumors (NETs) resistant to octreotide LAR. It effectively controlled symptoms like diarrhea and flushing in a significant portion of patients. The study also indicated the feasibility of managing common drug-related adverse events, like hyperglycemia, with medical interventions (Kvols et al., 2012).

Role in Cushing's Disease

Pasireotide is the first medical therapy approved for adult patients with Cushing’s disease who are not candidates for surgery or have experienced surgery failure. Studies have shown that it can lead to disease control and improvement in clinical signs and symptoms, although glucose metabolism deterioration is a common adverse event. The management of such adverse events, especially hyperglycemia, has been a focal point in its clinical application (Simeoli et al., 2019).

Potential in Postoperative Pancreatic Fistula Prevention

A study evaluating pasireotide in preventing postoperative pancreatic fistula following pancreatic resection indicated its potential in reducing clinically significant postoperative pancreatic fistula, leak, or abscess, suggesting its usefulness in perioperative management (Allen et al., 2014).

properties

Product Name

Pasireotide ditrifluoroacetate

Molecular Formula

C62H68F6N10O13

Molecular Weight

1275.25

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.